molecular formula C21H35N3O2 B5974564 1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenoxy]-3-(dimethylamino)propan-2-ol

1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenoxy]-3-(dimethylamino)propan-2-ol

Cat. No.: B5974564
M. Wt: 361.5 g/mol
InChI Key: BOJQFURLUISVPS-UHFFFAOYSA-N
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Description

1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenoxy]-3-(dimethylamino)propan-2-ol is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenoxy]-3-(dimethylamino)propan-2-ol typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenoxy]-3-(dimethylamino)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of substituted derivatives.

Scientific Research Applications

1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenoxy]-3-(dimethylamino)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenoxy]-3-(dimethylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are involved in mood regulation and other neurological functions . This inhibition is achieved through binding to the respective transporters, thereby increasing the levels of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenoxy]-3-(dimethylamino)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple neurotransmitter transporters simultaneously makes it a valuable compound for research in neuropharmacology.

Properties

IUPAC Name

1-[4-[(4-cyclopentylpiperazin-1-yl)methyl]phenoxy]-3-(dimethylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O2/c1-22(2)16-20(25)17-26-21-9-7-18(8-10-21)15-23-11-13-24(14-12-23)19-5-3-4-6-19/h7-10,19-20,25H,3-6,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJQFURLUISVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1=CC=C(C=C1)CN2CCN(CC2)C3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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